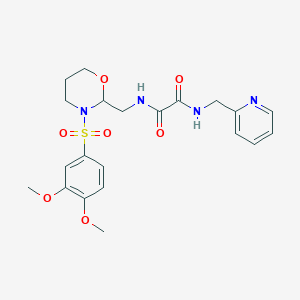
N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an oxalamide derivative with a pyridin-2-ylmethyl group and a 3,4-dimethoxyphenylsulfonyl-1,3-oxazinan-2-ylmethyl group. Oxalamides are a class of compounds that contain a C(=O)NHC(=O)NH moiety. They are known for their wide range of biological activities . The presence of the 3,4-dimethoxyphenylsulfonyl group suggests that this compound may have unique properties, as sulfonyl groups are often used in medicinal chemistry to improve the pharmacokinetic properties of drug candidates .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxalamide core, the pyridin-2-ylmethyl group, and the 3,4-dimethoxyphenylsulfonyl-1,3-oxazinan-2-ylmethyl group. The presence of these functional groups would likely confer unique chemical properties to the compound .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the oxalamide core and the other functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the oxalamide core and the other functional groups. For example, the presence of the sulfonyl group could enhance the compound’s solubility in certain solvents .Scientific Research Applications
Kinetics and Mechanism Studies
Research on compounds similar to the specified molecule often involves kinetic and mechanistic studies. For example, studies on methyloxo(dithiolato)rhenium(V) complexes provide insights into the kinetics and mechanisms of reactions involving oxygen transfer processes, which are crucial for understanding catalytic cycles and designing efficient catalysts for industrial applications (Lente & Espenson, 2000).
Synthesis of Functionalized Derivatives
Another area of research involves the synthesis of functionalized derivatives from arylsulfonyl isocyanates and diketene, leading to sulfonamide and 1,3-oxazine-2,4-dione derivatives. Such synthetic routes are fundamental in medicinal chemistry for developing new pharmaceuticals with potential therapeutic benefits (Alizadeh, Zohreh, & Zhu, 2008).
Development of Insecticides
Compounds with sulfonyl and pyridine groups have been explored for the development of novel insecticides. For instance, sulfoxaflor is a new class of insect control agents showing broad-spectrum efficacy against many sap-feeding pests. This represents the application of such compounds in agricultural chemistry for pest control, highlighting the importance of structural functionality in designing effective insecticides (Zhu et al., 2011).
Catalytic Applications
The use of specific ligands in copper-catalyzed coupling reactions demonstrates the catalytic applications of such molecules. By altering the ligands, researchers can influence the efficiency and selectivity of catalytic processes, which is crucial in synthetic organic chemistry (Chen et al., 2023).
Future Directions
properties
IUPAC Name |
N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O7S/c1-30-17-8-7-16(12-18(17)31-2)33(28,29)25-10-5-11-32-19(25)14-24-21(27)20(26)23-13-15-6-3-4-9-22-15/h3-4,6-9,12,19H,5,10-11,13-14H2,1-2H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVJZFIIPIWVKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

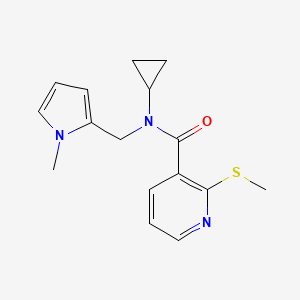
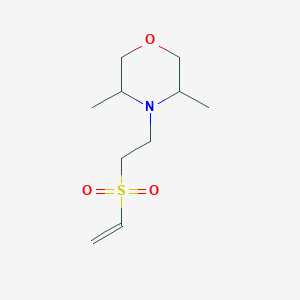
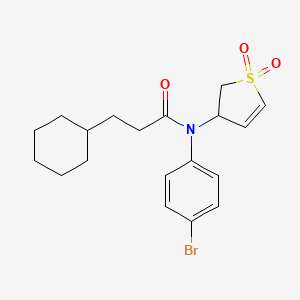
![1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2823817.png)
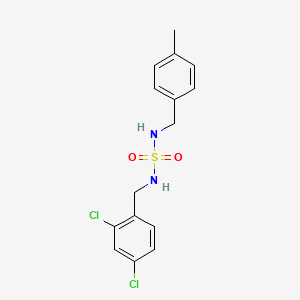
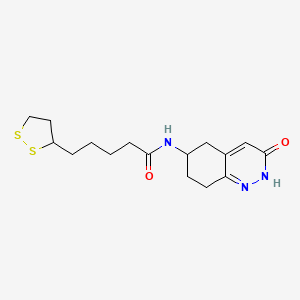
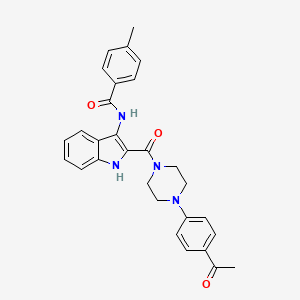
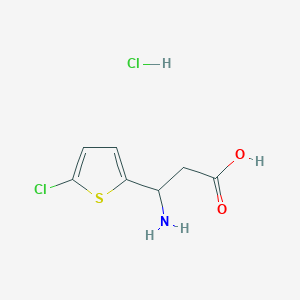
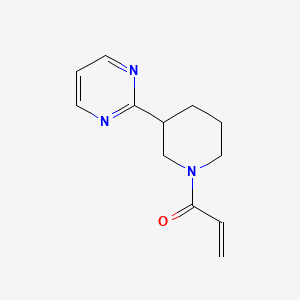
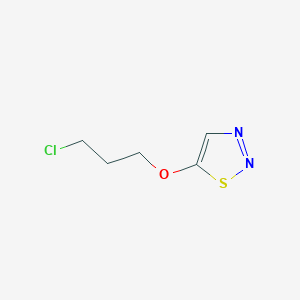
![5-[(3-chlorophenyl)methylsulfanyl]-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2823834.png)
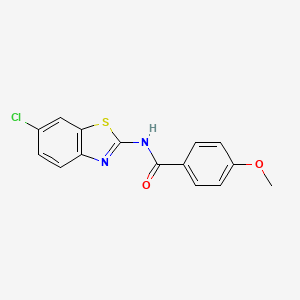
![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2823836.png)
